molecular formula C12H13NO B2700895 6,7,8,9-Tetrahydro-dibenzofuran-2-ylamine CAS No. 38084-44-5

6,7,8,9-Tetrahydro-dibenzofuran-2-ylamine

Cat. No.: B2700895
CAS No.: 38084-44-5
M. Wt: 187.242
InChI Key: HCNLIGSQZDOOGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8,9-Tetrahydro-dibenzofuran-2-ylamine involves several steps, typically starting with the formation of the dibenzofuran core. This can be achieved through various methods, including the cyclization of biphenyl derivatives. The amination of the dibenzofuran core is then carried out using appropriate amine sources under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

6,7,8,9-Tetrahydro-dibenzofuran-2-ylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dibenzofuran oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

6,7,8,9-Tetrahydro-dibenzofuran-2-ylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving protein interactions and enzyme mechanisms.

    Medicine: Investigated for potential therapeutic properties and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6,7,8,9-Tetrahydro-dibenzofuran-2-ylamine involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and function. The pathways involved may include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6,7,8,9-Tetrahydro-dibenzofuran-2-ylamine include:

    Dibenzofuran: The parent compound without the amine group.

    2-Aminodibenzofuran: A closely related compound with an amine group at a different position.

    This compound hydrochloride: A hydrochloride salt form of the compound.

Uniqueness

This compound is unique due to its specific structural features and functional groups, which confer distinct chemical properties and reactivity. Its tetrahydro structure provides additional stability and reactivity compared to its fully aromatic counterparts .

Properties

IUPAC Name

6,7,8,9-tetrahydrodibenzofuran-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h5-7H,1-4,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCNLIGSQZDOOGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(O2)C=CC(=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Following method B, dimethylsulfamoyl chloride (60 mL, 550 mmol) was added to a gently refluxing solution of 4-aminophenol (55 g, 500 mmol) and triethylamine (56 g, 550 mmol) in tetrahydrofuran (350 mL). The reaction mixture was refluxed for 2 h and then cooled to room temperature and then filtered to remove the solids. The filtrate was diluted with ethyl acetate and washed with 2 N HCl and brine, dried (Na2SO4) and concentrated to give crude N′-(4-hydroxy-phenyl)-N,N-dimethyl-sulfamide (108 g). The crude N′-(4-hydroxy-phenyl)-N,N-dimethyl-sulfamide (108 g, 500 mmol) was dissolved in dichloromethane (750 mL) and 2,3-dichloro-5,6-dicyanobenzoquinone (130 g, 550 mmol) was added. The reaction mixture was stirred for 35 minutes and then filtered. The solids were washed with dichloromethane and the filtrate was concentrated. The crude material was purified by column chromatography to provide the benzoquinoneimine (85 g). Potassium t-butoxide (0.30 g, 2.5 mmol) was added to a cooled (2° C.) solution of 2-cyclohexanonecarboxylic acid ethyl ester (4.2 mL, 25 mmol) in tetrahydrofuran (60 mL). The reaction mixture was stirred at 2° C. for 10 min and then a solution of benzoquinoneimine (5.4 g, 25 mmol) in tetrahydrofuran (45 mL) was added. After 1 hour, the mixture was quenched with glacial acetic acid (0.14 mL) and stirred at 2° C. for 40 min, and then concentrated. The crude material was dissolved in ethyl acetate and washed with brine, dried (Na2SO4), and concentrated. The material was purified by flash column chromatography (elution with 30% ethyl acetate-hexane) to provide the desired phenolic cyclohexanone (6.8 g). The phenolic cyclohexanone (0.96 g, 2.5 mmol) was dissolved in dioxane (10 mL) and 6 N hydrochloric acid (10 mL) was added and the mixture was heated to reflux for 2.5 hours. The reaction mixture was diluted with water and made basic with concentrated ammonium hydroxide. The mixture was extracted with ethyl acetate. The combined organic extracts were washed with water and brine, dried (Na2SO4) and concentrated. Analytical analysis indicated complete furan formation, but incomplete sulfonyl urea hydrolysis. The crude mixture was dissolved in acetic acid (10 mL) and 6 N HCl (10 mL) was added. The mixture was refluxed for 12 hours. After cooling to room temperature, the reaction mixture was cooled to 0° C. and concentrated ammonium hydroxide was added until basic. The mixture was extracted with ethyl acetate. The combined organic extracts were washed with 20% aqueous ammonium hydroxide and brine, dried (Na2SO4) and concentrated. Column chromatography purification provided 6,7,8,9-tetrahydro-dibenzofuran-2-ylamine (74 mg).
Quantity
0.96 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
crude mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
Quantity
10 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Synthesis routes and methods II

Procedure details

Following method A, potassium t-butoxide (37 g, 320 mmol) was added in portions to a cooled (2° C.) solution of cyclohexanone oxime (35 g, 300 mmol) in DMF (350 mL). The cooled reaction mixture was stirred for 20 minutes and then 1-chloro-4-nitrobenzene (50 g, 320 mmol) was added in portions. The reaction mixture was stirred at ˜10° C. for 30 minutes and then allowed to warm to room temperature and stirred for an additional 4 hours. The reaction mixture was concentrated under reduced pressure to remove the DMF and then treated with water (300 mL). The precipitate was collected by filtration and washed with water. Recrystallization of the crude material from isopropanol and column chromatography provided cyclohexanone O-(4-nitro-phenyl)-oxime (48 g). Cyclohexanone O-(4-nitro-phenyl)-oxime (48 g, 205 mmol) was dissolved in warm isopropanol (350 mL) and 12 N hydrochloric acid (94 mL) was added. The reaction mixture was heated to reflux for 3.5 hours and then cooled in an ice bath. The solid was collected by filtration, washed with water and cold isopropanol, and dried in an oven to give 8-nitro-1,2,3,4-tetrahydro-dibenzofuran (33 g, 150 mmol). A mixture of 8-nitro-1,2,3,4-tetrahydro-dibenzofuran (11 g, 50 mmol) and Raney nickel (˜11 g wet weight) in ethanol (200 mL) was hydrogenated at 50 PSI on a Parr shaker overnight. The mixture was filtered through Celite® and the filtrate was concentrated. The crude solid was recrystallized from hexane to give 6,7,8,9-tetrahydro-dibenzofuran-2-YLAMINE (7.6 g). Mp 71-72° C.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.